molecular formula C11H15N3O3S B2571187 Tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate CAS No. 2411219-58-2

Tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate

Cat. No.: B2571187
CAS No.: 2411219-58-2
M. Wt: 269.32
InChI Key: GCSBDZUVARFKRE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate is a synthetic organic compound featuring a unique combination of functional groups This compound contains a tert-butyl ester, an azetidine ring, and a thiadiazole moiety with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and electrophiles like dimethylformamide (DMF) in anhydrous solvents at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yields and purity. These methods often include the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and process optimization is typically performed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the formyl group yields a carboxylic acid, while reduction produces an alcohol. Substitution reactions on the thiadiazole ring can lead to a variety of substituted thiadiazole derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential bioactivity makes it a subject of interest in drug discovery and development, particularly for designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group and thiadiazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing their function and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate include other thiadiazole derivatives and azetidine-containing molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. The presence of both the thiadiazole ring and the azetidine ring in a single molecule provides opportunities for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-11(2,3)17-10(16)14-4-7(5-14)9-13-12-8(6-15)18-9/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSBDZUVARFKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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